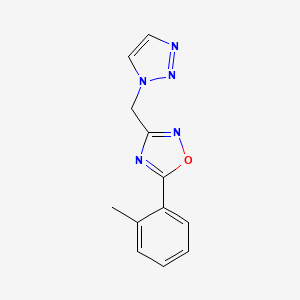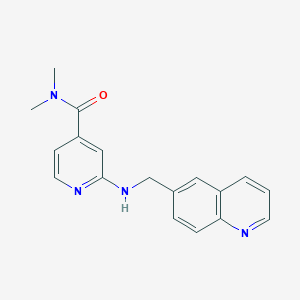![molecular formula C17H20N4O2S B7632912 7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BMS-986165 and is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme. TYK2 plays a crucial role in the immune system, and inhibition of this enzyme has been shown to have anti-inflammatory effects.
Mecanismo De Acción
BMS-986165 is a selective inhibitor of the TYK2 enzyme. TYK2 plays a crucial role in the signaling pathway of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. Inhibition of TYK2 leads to a reduction in the activation of downstream signaling pathways and a subsequent decrease in the production of pro-inflammatory cytokines. This mechanism of action makes BMS-986165 a promising candidate for the treatment of various autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have anti-inflammatory effects in preclinical studies. In animal models of autoimmune diseases, treatment with BMS-986165 led to a reduction in disease activity and a decrease in the production of pro-inflammatory cytokines. Additionally, BMS-986165 has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMS-986165 in lab experiments is its selectivity for the TYK2 enzyme. This selectivity allows for a more targeted approach in studying the role of TYK2 in various biological processes. However, one limitation of using BMS-986165 is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of BMS-986165. One potential area of research is the investigation of its efficacy in the treatment of various autoimmune diseases in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of BMS-986165 and its effects on other biological processes. Finally, the development of more cost-effective synthesis methods for BMS-986165 may allow for its wider use in research settings.
Métodos De Síntesis
The synthesis of BMS-986165 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 4-methyl-1,3-thiazole-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(4-aminopiperidin-1-yl)-2-methylpropan-2-amine to form the intermediate compound. This intermediate is then reacted with 2-chloro-4,5-dimethylbenzoic acid to form the final product, BMS-986165.
Aplicaciones Científicas De Investigación
BMS-986165 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and is being investigated as a potential treatment for various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, BMS-986165 has shown promising results in reducing disease activity in animal models of these diseases.
Propiedades
IUPAC Name |
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-11-10-24-17(18-11)21-6-4-12(5-7-21)19-13-2-3-14-15(8-13)23-9-16(22)20-14/h2-3,8,10,12,19H,4-7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBQXXMTYCPCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)NC3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)

![3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7632921.png)

![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)